molecular formula C18H32BrNO B15479533 1-Dodecyl-4-methoxypyridin-1-ium bromide CAS No. 25268-63-7

1-Dodecyl-4-methoxypyridin-1-ium bromide

Cat. No.: B15479533
CAS No.: 25268-63-7
M. Wt: 358.4 g/mol
InChI Key: FOJKVPXEIPWCAW-UHFFFAOYSA-M
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Description

1-Dodecyl-4-methoxypyridin-1-ium bromide is a novel quaternary ammonium salt (QAS) featuring a twelve-carbon alkyl chain (dodecyl) and a methoxy-functionalized pyridinium head group. This molecular structure classifies it as a cationic surfactant, granting it significant potential for various research applications. Its synthesis is designed to explore the structure-activity relationships of N-heterocyclic compounds in material science and microbiology. In industrial chemistry, closely related pyridinium and morpholine-based cationic surfactants have demonstrated high efficacy as corrosion inhibitors for carbon steel in aggressive acidic environments, with studies showing inhibition efficiency up to 95% in 7 M phosphoric acid solutions . The proposed mechanism involves the spontaneous adsorption of the inhibitor molecules onto the metal surface, forming a protective film that significantly reduces the corrosion rate. The methoxy substituent on the pyridinium ring may further fine-tune the electron density and adsorption characteristics of the molecule. In the biological sciences, quaternary ammonium salts are extensively investigated for their antimicrobial properties. Systematic studies on structurally similar QAS have revealed that their antibacterial activity against pathogens like Staphylococcus aureus is highly dependent on alkyl chain length, with optimal activity often observed for chains between C10 and C14 . The dodecyl (C12) chain of this compound places it within this optimal range, suggesting it is a prime candidate for research into new antibacterial agents, particularly against antibiotic-resistant bacterial strains. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions. It is reported to be irritating to eyes, the respiratory system, and skin, based on data for analogous compounds .

Properties

CAS No.

25268-63-7

Molecular Formula

C18H32BrNO

Molecular Weight

358.4 g/mol

IUPAC Name

1-dodecyl-4-methoxypyridin-1-ium;bromide

InChI

InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(20-2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1

InChI Key

FOJKVPXEIPWCAW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)OC.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

1-Dodecylpyridin-1-ium Bromide (CAS 70775-75-6)

  • Key Differences : Lacks the 4-methoxy group.
  • Impact : Reduced polarity compared to the target compound, leading to lower aqueous solubility. This analog is primarily used in surfactant applications due to its unmodified hydrophobic tail .

1-Hexadecyl-4-methylpyridin-1-ium Bromide (CAS 2315-40-4)

  • Key Differences : Features a longer C16 alkyl chain and a methyl (-CH₃) group instead of methoxy at the 4-position.
  • Impact: The extended alkyl chain lowers the critical micelle concentration (CMC), enhancing surfactant efficiency.

4-Dimethylamino-1-(3-formyl-2-hydroxy-5-pentylbenzyl)-pyridinium Bromide

  • Key Differences: Contains a dimethylamino (-N(CH₃)₂) substituent and a benzyl moiety with formyl/hydroxy groups.
  • Impact: The electron-donating dimethylamino group increases nucleophilicity, while the benzyl moiety enables π-π stacking, making this compound suitable for catalytic or drug-design applications .

Sepantronium Bromide (YM-155)

  • Structure : Complex pyridinium derivative with a bicyclic substituent.
  • Activity : Potent survivin inhibitor (IC₅₀ = 0.54 nM) with antitumor efficacy in prostate and lung cancer models. Unlike the target compound, its bioactivity stems from specific protein interactions rather than surfactant properties .

Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls

  • Structure : Styryl-linked pyridinium salts with methoxy and nitro groups.
  • Activity : Dual cholinesterase inhibitors (e.g., 7h, IC₅₀ = 1.2 µM for AChE). The methoxy group in these compounds enhances binding to enzyme active sites, suggesting that the 4-methoxy group in the target compound could similarly modulate enzyme interactions .

Physicochemical Properties

Compound Molecular Weight Alkyl Chain Length Substituent Solubility (Predicted) CMC (mM)
1-Dodecyl-4-methoxypyridinium Br 344.32 C12 4-OCH₃ Moderate in polar solvents 0.5–1.0*
1-Dodecylpyridinium Br 314.29 C12 None Low in water 0.8–1.5
1-Hexadecyl-4-methylpyridinium Br 398.46 C16 4-CH₃ Very low in water 0.1–0.3
Sepantronium Br (YM-155) 443.29 N/A Bicyclic group High in DMSO N/A

*Estimated based on alkyl chain length and substituent polarity .

Q & A

Q. What are the standard synthetic routes for 1-Dodecyl-4-methoxypyridin-1-ium bromide, and how are impurities minimized?

  • Methodological Answer: The compound is typically synthesized via a quaternization reaction between 4-methoxypyridine and 1-bromododecane. Key steps include:
  • Dissolving 4-methoxypyridine in a polar aprotic solvent (e.g., acetonitrile) under nitrogen.
  • Adding 1-bromododecane in stoichiometric excess (1:1.2 molar ratio) at 60–80°C for 12–24 hours .
  • Purification via recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, chloroform/methanol eluent) to remove unreacted alkyl bromide and pyridine derivatives .
  • Purity is confirmed by thin-layer chromatography (TLC) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies the dodecyl chain (δ 0.8–1.5 ppm), methoxy group (δ 3.8 ppm), and pyridinium aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms quaternary nitrogen and alkyl chain integration .
  • FTIR: Peaks at 2900 cm⁻¹ (C-H stretch, alkyl), 1640 cm⁻¹ (C=N⁺), and 1250 cm⁻¹ (C-O, methoxy) validate functional groups .
  • Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 342 [M-Br]⁺ confirms the cationic structure .

Q. How does the solubility of this compound influence experimental design in aqueous systems?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). For aqueous applications:
  • Use sonication or co-solvents (e.g., 10% DMSO in water) to enhance dispersion .
  • Monitor aggregation via dynamic light scattering (DLS) to ensure homogeneity in biological assays .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under green chemistry principles?

  • Methodological Answer:
  • Replace acetonitrile with ethanol as a greener solvent, reducing toxicity while maintaining 75–80% yield .
  • Employ microwave-assisted synthesis (50 W, 80°C, 2 hours) to reduce reaction time and energy consumption .
  • Use ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction efficiency and recyclability .

Q. What mechanisms explain the biological activity of this compound in antimalarial assays?

  • Methodological Answer:
  • The compound inhibits heme polymerization in Plasmodium parasites, disrupting detoxification pathways.
  • HPIA Assay Protocol:
  • Incubate with Plasmodium falciparum lysate and monitor heme polymerization inhibition via UV-Vis (λ = 405 nm) .
  • Compare IC₅₀ values with chloroquine controls to assess potency .
  • Molecular docking studies suggest interactions with heme’s carboxylate groups via the pyridinium moiety .

Q. How can stability issues (e.g., hydrolysis) be mitigated during long-term storage?

  • Methodological Answer:
  • Store under anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the C-Br bond .
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Q. What advanced analytical methods resolve contradictions in bromide quantification during purity analysis?

  • Methodological Answer:
  • Capillary Electrophoresis (CE): Optimize buffer composition (20 mM borate, pH 9.2) to separate bromide ions from chloride contaminants. Use direct UV detection at 200 nm .
  • Cross-validate with ion chromatography (IC) and X-ray fluorescence (XRF) to address discrepancies caused by matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in mammalian cells?

  • Methodological Answer:
  • Dose-Response Profiling: Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) using MTT assays .
  • Mechanistic Studies: Differentiate membrane disruption (via lactate dehydrogenase release assays) from mitochondrial toxicity (JC-1 staining for membrane potential) .

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